![molecular formula C10H8F3NO2 B2843309 (1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane CAS No. 1918127-43-1](/img/structure/B2843309.png)
(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane
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Description
The compound “(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane” is a cyclopropane derivative. Cyclopropane is a type of organic compound characterized by a three-membered ring structure. It’s known for its strain energy due to the unusual 60-degree bond angles. The compound also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules . The 4-nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group, which is often used in the synthesis of dyes and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, with the trifluoromethyl and 4-nitrophenyl groups attached. The trifluoromethyl group would likely introduce a degree of polarity to the molecule, and the nitro group is a strong electron-withdrawing group, which would affect the electronic distribution within the molecule .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo ring-opening reactions under certain conditions . The presence of the trifluoromethyl and nitrophenyl groups could also influence the reactivity of the compound, potentially making it a candidate for various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .Safety and Hazards
properties
IUPAC Name |
1-nitro-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-1-3-7(4-2-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMGRYGOAWHKY-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane |
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